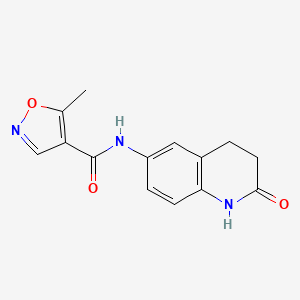

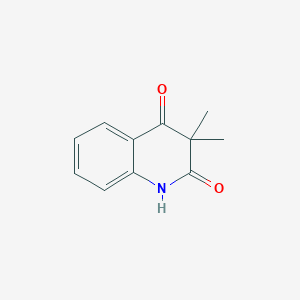

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in the treatment of various medical conditions. MNTX is a member of the isoxazole class of compounds and is structurally related to the non-opioid analgesic, ketamine.

Scientific Research Applications

Antimicrobial Agents : Compounds with structural features similar to the queried chemical have been explored for their antimicrobial properties. For instance, a study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds evaluated for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds were characterized by their quinazolinone and thiazolidinone moieties, suggesting the potential of related structures in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Agents : Research on benzimidazo[2,1-a]isoquinoline derivatives with carboxamide side chains has shown that these compounds possess varying degrees of cytotoxic activity against cancer cell lines. This suggests a potential avenue for the development of new anticancer agents. The position of the carboxamide side chain within the molecular structure significantly influences the compound's cytotoxicity, highlighting the importance of structural modifications in drug design (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Antitumor Agents : The quinazolin-4-one moiety, similar to the queried compound, has been identified in antitumor agents such as CB30865. Research aimed at increasing the water solubility of these compounds has led to the synthesis of analogs with enhanced cytotoxicity and unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest. This highlights the potential of quinazolinone derivatives in cancer therapy and the importance of solubility in drug efficacy (Bavetsias et al., 2002).

Cascade Reactions : The synthesis of complex heterocyclic structures, such as isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones, demonstrates the application of cascade reactions in creating structurally diverse and potentially biologically active compounds. This approach, utilizing copper-catalyzed aerobic oxidative radical cascade annulations, exemplifies the efficiency and versatility of modern synthetic methodologies in accessing novel heterocycles (Chen et al., 2018).

properties

IUPAC Name |

5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCKLGOOCHILQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)

![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)

![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)

![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)